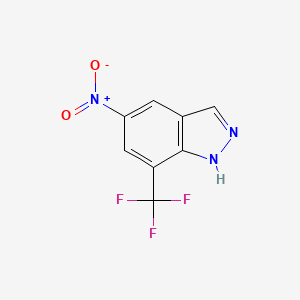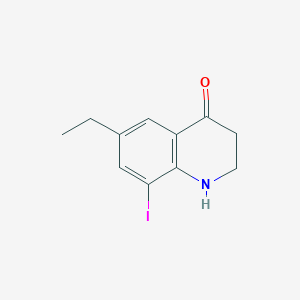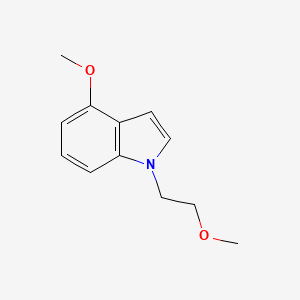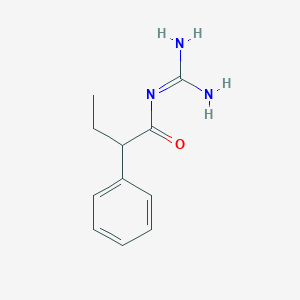
5-Nitro-7-(trifluoromethyl)-1H-indaZole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-7-(trifluoromethyl)-1H-indaZole is a chemical compound that belongs to the class of nitroindazoles It is characterized by the presence of a nitro group (-NO2) at the 5th position and a trifluoromethyl group (-CF3) at the 7th position on the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indaZole typically involves the nitration of 7-(trifluoromethyl)-1H-indaZole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-7-(trifluoromethyl)-1H-indaZole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-7-(trifluoromethyl)-1H-indaZole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indazole derivatives.
Applications De Recherche Scientifique
5-Nitro-7-(trifluoromethyl)-1H-indaZole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-7-(trifluoromethyl)-1H-indaZole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-7-(trifluoromethyl)-quinoline: Similar structure but with a quinoline ring instead of an indazole ring.
5-Amino-2-chloro-4-nitrobenzotrifluoride: Contains a nitro group and a trifluoromethyl group but on a benzene ring with additional substituents.
Uniqueness
5-Nitro-7-(trifluoromethyl)-1H-indaZole is unique due to the specific positioning of the nitro and trifluoromethyl groups on the indazole ring, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups influences the compound’s reactivity and interactions with biological molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H4F3N3O2 |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
5-nitro-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-5(14(15)16)1-4-3-12-13-7(4)6/h1-3H,(H,12,13) |
Clé InChI |
YJXFWWFLCLJBEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)





![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)






